![molecular formula C18H21F3N4O4S B2953782 1,3,6-Trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione CAS No. 893339-21-4](/img/no-structure.png)

1,3,6-Trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

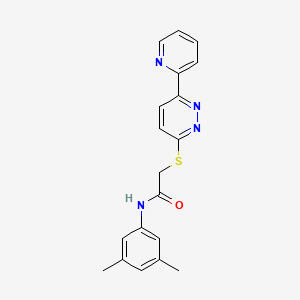

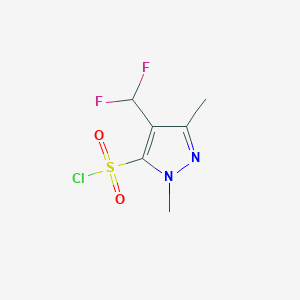

This compound, also known as 1,3,6-Trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione, has a molecular formula of C18H21F3N4O4S. It has an average mass of 446.444 Da and a monoisotopic mass of 446.123566 Da .

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, such as a pyrimidinedione ring, a piperazine ring, and a trifluoromethyl group. These groups contribute to the compound’s reactivity and properties .Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm³, a boiling point of 541.3±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C. It has a molar refractivity of 102.6±0.4 cm³ and a polar surface area of 90 Ų .科学的研究の応用

Antioxidant and Membrane Protection

Research has shown that novel chemical series, including similar compounds, serve as potent inhibitors of lipid peroxidation. These compounds, through their unique structures, have demonstrated significant efficacy in protecting against oxidative damage, particularly in brain homogenates and synaptosomes. Their action, attributed to their potential as antioxidants, suggests a crucial role in preventing cellular damage from oxidative stress, a factor in various neurodegenerative diseases (Braughler et al., 1987).

Vasodilation Properties

Another area of application involves vasodilation, where derivatives of pyrimidine and triazine have been investigated for their potential to act as vasodilators. These compounds, through their interaction with vascular smooth muscles, have shown promise in managing hypertension and other cardiovascular diseases by promoting blood flow and reducing vascular resistance (McCall et al., 1983).

Organocatalysis in Synthetic Chemistry

In synthetic chemistry, the organocatalytic α-sulfenylation of substituted piperazine-2,5-diones has been explored. This research highlights the utility of such compounds in facilitating catalytic processes that enhance the efficiency and selectivity of chemical reactions, notably in the synthesis of sulfur-containing organic molecules. The use of specific catalysts and reagents has been optimized to achieve high yields under mild conditions, illustrating the compound's role in advancing synthetic methodologies (Dubey et al., 2009).

Sulfomethylation and Macrocyclic Chelates

The sulfomethylation of piperazine and other polyazamacrocycles has opened new pathways in the synthesis of mixed-side-chain macrocyclic chelates. These findings are significant for the development of new chelating agents, which have applications ranging from medicinal chemistry to environmental remediation. The introduction of methanesulfonate groups into these structures, as controlled by pH, has facilitated the creation of novel chelators with potential for enhancing metal ion sequestration (van Westrenen & Sherry, 1992).

Computational Quantum Chemical Studies

Computational studies have also been conducted on similar sulfonamide derivatives to understand their quantum chemical properties, pharmacokinetic profiles, and biological activities. These studies employ various computational techniques to predict the molecular behavior, interaction potentials, and pharmacological relevance of these compounds, providing a foundation for further experimental validation and drug development processes (Gaurav & Krishna, 2021).

作用機序

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3,6-Trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione involves the reaction of 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylic acid with 1,3,6-trimethyl-2,4-pyridinedione in the presence of a coupling agent and a base to form the desired compound.", "Starting Materials": [ "4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylic acid", "1,3,6-trimethyl-2,4-pyridinedione", "Coupling agent", "Base" ], "Reaction": [ "Step 1: 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylic acid is reacted with a coupling agent and a base to form the corresponding acid chloride intermediate.", "Step 2: The acid chloride intermediate is then reacted with 1,3,6-trimethyl-2,4-pyridinedione in the presence of a base to form the desired compound, 1,3,6-Trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione." ] } | |

CAS番号 |

893339-21-4 |

分子式 |

C18H21F3N4O4S |

分子量 |

446.45 |

IUPAC名 |

1,3,6-trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione |

InChI |

InChI=1S/C18H21F3N4O4S/c1-12-15(16(26)23(3)17(27)22(12)2)30(28,29)25-9-7-24(8-10-25)14-6-4-5-13(11-14)18(19,20)21/h4-6,11H,7-10H2,1-3H3 |

InChIキー |

DUOQCLHDLZEAPO-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3,4-dimethoxyphenyl)methyl]-2-(4-formylphenoxy)acetamide](/img/structure/B2953701.png)

![4,5-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B2953703.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2953709.png)

![6-[(4-Chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2953715.png)

![Spiro[2.2]pentan-1-ylmethanesulfonyl chloride](/img/structure/B2953717.png)

![2-cyclopentyl-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2953718.png)

![N-(4-chlorophenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2953722.png)